
6-Hexyl-4-(2-thiazolylazo)resorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hexyl-4-(2-thiazolylazo)resorcinol is an organic compound with the molecular formula C15H19N3O2S. It is a member of the azo dye family, characterized by the presence of a thiazole ring and a resorcinol moiety. This compound is known for its vibrant color and is used in various analytical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-4-(2-thiazolylazo)resorcinol typically involves the diazotization of 2-aminothiazole followed by coupling with 6-hexylresorcinol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hexyl-4-(2-thiazolylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
6-Hexyl-4-(2-thiazolylazo)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic reagent for the detection of metal ions, particularly cobalt and vanadium.
Biology: Employed in various staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Wirkmechanismus
The mechanism of action of 6-Hexyl-4-(2-thiazolylazo)resorcinol involves its ability to form complexes with metal ions. The thiazole and resorcinol moieties provide coordination sites for metal binding, leading to the formation of colored complexes. These complexes can be detected spectrophotometrically, making the compound useful in analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Thiazolylazo)resorcinol: Similar in structure but lacks the hexyl group, making it less hydrophobic.
2-(2,4-Dihydroxyphenylazo)thiazole: Another azo dye with similar properties but different substitution patterns.
Uniqueness
6-Hexyl-4-(2-thiazolylazo)resorcinol is unique due to its hexyl group, which enhances its hydrophobicity and makes it more suitable for certain applications, such as cloud point extraction and the detection of metal ions in non-aqueous environments .
Eigenschaften
CAS-Nummer |
14383-66-5 |
|---|---|
Molekularformel |
C15H19N3O2S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-hexyl-6-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C15H19N3O2S/c1-2-3-4-5-6-11-9-12(14(20)10-13(11)19)17-18-15-16-7-8-21-15/h7-10,19-20H,2-6H2,1H3 |
InChI-Schlüssel |
JXWXHRNDQDRGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


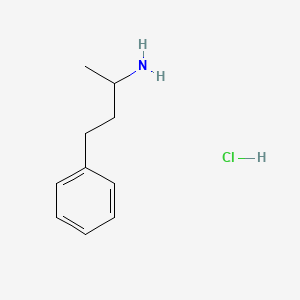
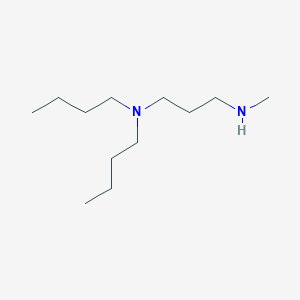
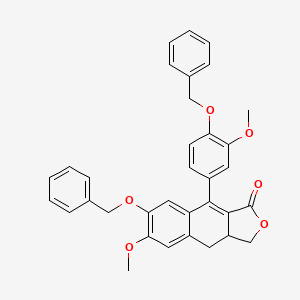
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

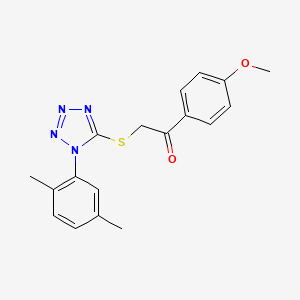
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)


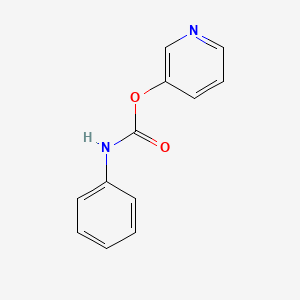
![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)
![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)
